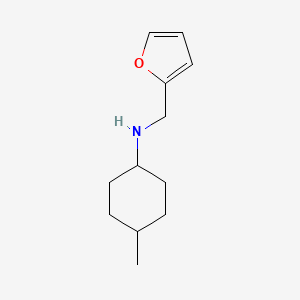

Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine

CAS No.: 416865-30-0

Cat. No.: VC4846250

Molecular Formula: C12H19NO

Molecular Weight: 193.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416865-30-0 |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 |

| Standard InChI Key | VVZFFBUMEYIHPW-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)NCC2=CC=CO2 |

Introduction

Chemical Structure and Nomenclature

Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine consists of a furan ring (a five-membered aromatic oxygen heterocycle) attached via a methylene bridge to a 4-methylcyclohexylamine group. The IUPAC name, N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine, reflects this structure . Key structural features include:

-

Furan ring: Imparts aromaticity and reactivity for electrophilic substitution.

-

Methylene bridge: Enhances conformational flexibility.

-

4-Methylcyclohexyl group: Introduces steric bulk and influences solubility .

Table 1: Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are proprietary, plausible pathways derive from analogous amine-furan syntheses:

-

Reductive Amination:

-

Nucleophilic Substitution:

Industrial Considerations

-

Scale-Up Challenges: Steric hindrance from the methylcyclohexyl group may reduce reaction yields, necessitating optimized catalysts .

-

Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Applications in Pharmaceutical Research

Role as an Intermediate

The compound’s primary use is in synthesizing bioactive molecules:

-

Antimicrobial Agents: Structural analogs with furan moieties exhibit activity against Staphylococcus spp. (MIC: 2–16 µg/mL) .

-

Anticancer Compounds: Furan-containing amines are precursors in kinase inhibitor development .

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

-

Enzyme Inhibition: The amine group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase) .

-

Receptor Modulation: Potential interactions with G protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .

Table 2: Comparative Bioactivity of Furan-Amines

| Compound | Target Organism | Activity (IC₅₀) | Source |

|---|---|---|---|

| 5-Nitrothiophen-2-yl analog | Leishmania major | 2.3 µM | |

| Furan-terpene derivatives | Staphylococcus aureus | 4 µg/mL |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume